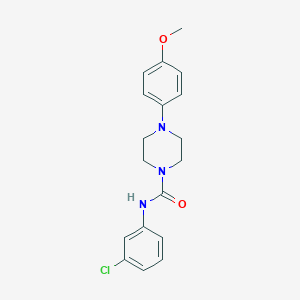
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist. TFMPP binds to the 5-HT1A and 5-HT2A receptors in the brain, which results in the release of serotonin. This leads to the activation of various signaling pathways that are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. TFMPP has also been shown to have analgesic effects, which may be due to its ability to activate the 5-HT2A receptor. Additionally, TFMPP has been shown to have antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFMPP is its ability to selectively activate the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, TFMPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, TFMPP has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor. TFMPP has shown promise in this regard, and further research may lead to the development of more effective drugs for the treatment of various disorders. Another area of interest is the study of the long-term effects of TFMPP. This will require the development of new methods for studying the pharmacokinetics and pharmacodynamics of TFMPP in vivo. Finally, future research may also focus on the development of new methods for synthesizing TFMPP and other piperazine compounds.
Méthodes De Synthèse
TFMPP is synthesized by reacting 1-(3-chlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure TFMPP.
Applications De Recherche Scientifique
TFMPP has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. TFMPP has also been studied for its potential use in the treatment of migraines, neuropathic pain, and drug addiction.
Propriétés
Formule moléculaire |
C18H20ClN3O2 |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-16(6-8-17)21-9-11-22(12-10-21)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Clé InChI |
MDFCLUQXFTURQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



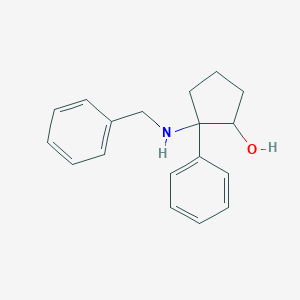
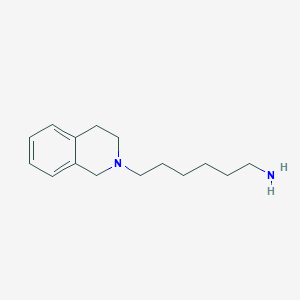
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
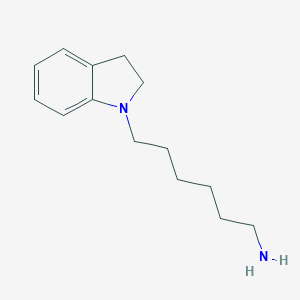
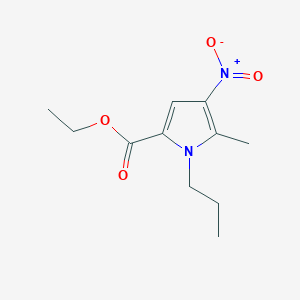
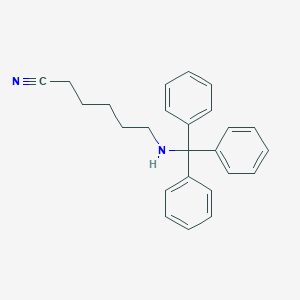
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)